3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid
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Overview
Description
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of the methyl group of a benzofuran derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate, which undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The benzofuran ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A precursor to various benzofuran derivatives with similar biological activities.
5-Bromo-2,3-dihydro-1-benzofuran: A closely related compound with similar chemical properties.
3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid: Another benzofuran derivative with comparable applications.
Uniqueness
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is unique due to the presence of the bromine atom, which can be used for further functionalization
Properties
CAS No. |
1397188-03-2 |
---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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